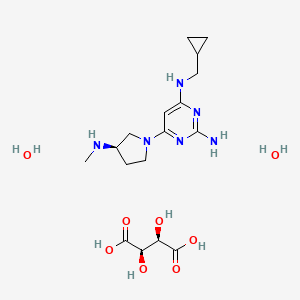

Adriforant tartrate dihydrate

Beschreibung

BenchChem offers high-quality Adriforant tartrate dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adriforant tartrate dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2096455-87-5 |

|---|---|

Molekularformel |

C17H32N6O8 |

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid;dihydrate |

InChI |

InChI=1S/C13H22N6.C4H6O6.2H2O/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;5-1(3(7)8)2(6)4(9)10;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;1-,2-;;/m11../s1 |

InChI-Schlüssel |

AZNYKQWIUUFUID-FXPVNMEJSA-N |

Isomerische SMILES |

CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O |

Kanonische SMILES |

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.C(C(C(=O)O)O)(C(=O)O)O.O.O |

Herkunft des Produkts |

United States |

PF-3893787 selective histamine H4 receptor antagonist

An In-Depth Technical Guide to PF-3893787: A Selective Histamine H4 Receptor Antagonist

Introduction

The histamine H4 receptor (H4R) stands as the most recently identified member of the histamine receptor family, a group of G-protein coupled receptors (GPCRs) that mediate the diverse effects of histamine.[1] Unlike the well-known H1 and H2 receptors, the H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[2][3] This specific expression profile implicates the H4R as a critical regulator of immune and inflammatory responses, distinguishing it as a promising therapeutic target for a host of inflammatory disorders such as atopic dermatitis, asthma, and allergic rhinitis.[3][4][5]

This guide provides a comprehensive technical overview of PF-3893787 (also known as adriforant or ZPL-3893787), a potent and selective antagonist of the H4 receptor.[6][7] Developed from a pyrimidine-based chemical series, this molecule has been a key tool in elucidating the role of H4R in disease and has undergone significant preclinical and clinical evaluation.[8] We will explore the foundational biology of the H4R target, the detailed pharmacological profile of PF-3893787, validated experimental protocols for its characterization, and a summary of its performance in clinical settings.

Part 1: The Histamine H4 Receptor - A Key Immunomodulatory Target

Cellular Expression and Physiological Role

The H4 receptor's restricted expression pattern is central to its function. Its presence on key immune effector cells positions it as a pivotal mediator of histamine-driven immunomodulation. Activation of H4R on mast cells and eosinophils, for instance, triggers chemotaxis, leading to their accumulation at sites of inflammation and amplifying the allergic cascade.[1][3] In dendritic cells and T cells, H4R signaling can modulate cytokine production, influencing the differentiation of T helper cells and shaping the overall immune response.[3][4][9] This makes the H4R a highly attractive target for therapeutic intervention in inflammatory and autoimmune diseases.

Core Signaling Pathways

The H4R primarily couples to the Gαi/o family of G-proteins. Ligand binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More critically for its role in chemotaxis, the dissociation of the Gβγ subunit from Gαi/o activates phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[3] These events are crucial for actin polymerization, cellular shape change, and directed cell movement.[1]

Furthermore, like many GPCRs, the H4R can also signal through β-arrestin pathways, which can mediate receptor desensitization, internalization, and G-protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade.[2][9]

Part 2: Profile of PF-3893787

PF-3893787 emerged from a discovery program aimed at identifying potent, selective, and orally bioavailable H4R antagonists with favorable pharmacokinetic properties.[6][8]

Physicochemical and Pharmacokinetic Properties

PF-3893787 is a pyrimidine-based small molecule antagonist.[8] Preclinical studies demonstrated that it possesses favorable physicochemical and pharmacokinetic characteristics in animal models, including good oral bioavailability in rats and dogs, which supported its advancement into clinical development.[6][10]

Pharmacodynamics: Potency and Selectivity

The defining feature of a high-quality chemical probe and drug candidate is its potency and selectivity for the intended target. PF-3893787 excels in this regard, demonstrating high affinity and functional antagonism at the human H4R with excellent selectivity over other histamine receptor subtypes and a wider panel of off-target proteins.[6]

| Parameter | Value | Species | Assay Type |

| Binding Affinity (Ki) | 2.4 nM | Human | Radioligand Binding |

| Functional Antagonism (Ki) | 1.56 nM | Human | Functional Assay |

| Selectivity | >80-fold vs H1, H2, H3 | Human | Receptor Binding |

| Cellular IC50 | 1.16 nM | Human | Eosinophil Actin Polymerization |

| Table 1: In Vitro Pharmacodynamic Profile of PF-3893787.[6][7] |

Part 3: In Vitro Characterization Workflow

A tiered, systematic approach is essential to characterize a compound like PF-3893787. The workflow progresses from confirming target engagement at the molecular level to assessing functional consequences in primary immune cells.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of PF-3893787 for the H4 receptor.

Causality: This is the foundational experiment to confirm direct interaction with the target protein. It quantifies the affinity of the compound for the receptor in a system devoid of downstream signaling complexities.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells (or a similar cell line) stably expressing the recombinant human H4R.

-

Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to isolate the membrane fraction, which is rich in the target receptor.[2] Resuspend the final membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled H4R ligand (e.g., [³H]-Histamine), and serial dilutions of the unlabeled test compound (PF-3893787).

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes and any bound radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a one-site competitive binding model using non-linear regression to determine the IC50 value (the concentration of PF-3893787 that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Eosinophil Chemotaxis Assay

Objective: To measure the ability of PF-3893787 to inhibit histamine-induced migration of primary eosinophils.

Causality: This cellular assay provides physiological relevance. Eosinophil recruitment is a hallmark of allergic inflammation.[3] Demonstrating that PF-3893787 can block this process in primary human cells validates its potential as an anti-inflammatory agent.

Methodology:

-

Eosinophil Isolation:

-

Isolate eosinophils from the whole blood of healthy human donors using density gradient centrifugation followed by negative magnetic selection to achieve high purity.

-

-

Chemotaxis Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Add histamine (as the chemoattractant) to the lower wells.

-

In the upper wells, add the isolated eosinophils that have been pre-incubated with various concentrations of PF-3893787 or vehicle control.

-

Incubate the chamber at 37°C in a humidified CO₂ incubator for a sufficient time (e.g., 60-90 minutes) to allow cell migration.

-

-

Quantification and Analysis:

-

After incubation, remove the membrane. Fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells per high-power field using a microscope.

-

Plot the number of migrated cells against the concentration of PF-3893787.

-

Calculate the IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal chemotactic response to histamine.[11]

-

Part 4: In Vivo Preclinical Evaluation

Objective: To assess the anti-inflammatory and anti-pruritic efficacy of PF-3893787 in a disease-relevant animal model.

Causality: In vivo models are crucial for understanding a compound's efficacy in a complex biological system, integrating its pharmacokinetic and pharmacodynamic properties. A Th2-cell-mediated skin inflammation model is particularly relevant as it mimics key features of atopic dermatitis, a primary indication for H4R antagonists.[12][13][14]

Protocol: Mouse Model of Th2-Dependent Dermal Inflammation

Methodology:

-

Sensitization and Challenge:

-

Sensitize mice (e.g., BALB/c strain) by applying a hapten, such as fluorescein isothiocyanate (FITC), to the skin.

-

After a set period (e.g., 5 days), challenge the mice by applying FITC to the ears to elicit a localized inflammatory response.

-

-

Dosing:

-

Administer PF-3893787 or vehicle control (e.g., orally) at various doses prior to the challenge phase.

-

-

Endpoint Analysis:

-

Inflammation: Measure ear thickness with calipers at different time points post-challenge as an index of edema.[12][14]

-

Cellular Infiltration: At the end of the experiment, collect ear tissue, homogenize it, and perform flow cytometry or histological analysis to quantify the infiltration of immune cells, particularly mast cells and eosinophils.[12][14]

-

Cytokine/Chemokine Levels: Measure the levels of key inflammatory mediators (e.g., IL-4, IL-5) in the ear tissue homogenate using ELISA or multiplex assays.[12][14]

-

Pruritus (Itch): Monitor and count the number of scratching bouts by the animals for a defined period after the challenge.[12][13]

-

-

Self-Validation: The protocol's integrity is validated by including a vehicle-treated group, which should exhibit a robust inflammatory and pruritic response, and a naive (unsensitized) group as a baseline. The dose-dependent reduction of these endpoints by PF-3893787 demonstrates target-specific efficacy.

Part 5: Clinical Evaluation in Atopic Dermatitis

PF-3893787 (as ZPL-3893787) advanced into clinical trials for atopic dermatitis based on its strong preclinical profile. A key study was a randomized, double-blind, placebo-controlled Phase 2a trial.[6]

Clinical Trial Design

-

Population: Adult patients with moderate-to-severe atopic dermatitis.

-

Intervention: ZPL-3893787 (30 mg, once daily, oral) or placebo.

-

Duration: 8 weeks.

-

Primary Efficacy Endpoints: Change in Eczema Area and Severity Index (EASI), Investigator's Global Assessment (IGA), and SCORing Atopic Dermatitis (SCORAD) scores. Pruritus was also assessed.[6]

Summary of Clinical Efficacy

The trial demonstrated that H4R antagonism could impact the inflammatory component of atopic dermatitis. However, its effect on pruritus was not significantly different from placebo, a finding that ultimately contributed to the discontinuation of its development.[15][16]

| Efficacy Parameter | ZPL-3893787 Result | Placebo Result | Statistical Significance |

| EASI Score Reduction | 50% | 27% | P = .01 |

| SCORAD Score Reduction | 41% | 26% | P = .004 |

| IGA "Clear/Almost Clear" | 18.5% | 9.1% | Not significant |

| Pruritus Score Reduction | ~3 points (0-10 scale) | ~3 points (0-10 scale) | Not significant (P=.249) |

| Table 2: Key Results from the Phase 2a Trial of ZPL-3893787 in Atopic Dermatitis.[6][17] |

Conclusion

PF-3893787 is a well-characterized, potent, and highly selective antagonist of the histamine H4 receptor. The comprehensive in vitro and in vivo data robustly established its mechanism of action and demonstrated significant anti-inflammatory properties by inhibiting the chemotaxis and function of key immune cells. Clinical trials in patients with atopic dermatitis confirmed its anti-inflammatory effects, showing statistically significant improvements in skin lesion scores like EASI and SCORAD.

However, the failure to demonstrate a significant benefit over placebo in reducing pruritus, a primary and debilitating symptom of atopic dermatitis, highlighted the complexities of this condition and the challenges of translating preclinical efficacy in itch models to human patients.[4][15] Despite its discontinuation, the rigorous scientific investigation of PF-3893787 has been invaluable, solidifying the role of the H4 receptor in inflammation and providing critical insights for the continued development of novel immunomodulatory therapies.

References

- Benchchem. (n.d.). Histamine H4 Receptor Signaling: An In-depth Technical Guide. Benchchem.

- ResearchGate. (2025, August 9). The discovery and evaluation of PF-3893787: A novel histamine H4 receptor antagonist. Request PDF.

- Zampeli, E., & Tiligada, E. (n.d.). The role of histamine H4 receptor in immune and inflammatory disorders. PMC.

- MedChemExpress. (n.d.). Adriforant (PF-3893787). MedChemExpress.

- Unknown Author. (n.d.). The role of histamine H4 receptors as a potential targets in allergic rhinitis and asthma. Unknown Source.

- Wikipedia. (n.d.). Histamine H4 receptor. Wikipedia.

- MDPI. (2021, June 6). The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut. MDPI.

- ResearchGate. (2025, August 6). Efficacy and safety of histamine H4 receptor antagonist ZPL-3893787 in atopic dermatitis. Request PDF.

- Thurmond, R. L. (2015, March 30). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology.

- ResearchGate. (n.d.). Histamine H4 receptor antagonists: The new antihistamines?. ResearchGate.

- Werfel, T., et al. (2019, May 15). Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis. PubMed.

- Cowden, J. M., et al. (2010, April 15). The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal... PubMed.

- BioKB. (n.d.). The Histamine H4 Receptor Mediates Inflammation and Pruritus in Th2-Dependent Dermal Inflammation. BioKB.

- ResearchGate. (2025, August 10). (PDF) The Histamine H4 Receptor Mediates Inflammation and Pruritus in Th2-Dependent Dermal Inflammation. ResearchGate.

- Rossbach, K., et al. (2023, January 21). Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice. PubMed.

- Strakhova, M. I., et al. (n.d.). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. PMC.

- Desmadryl, G., et al. (n.d.). Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability. PMC.

- Thurmond, R. L., et al. (2004, April 15). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. Journal of Pharmacology and Experimental Therapeutics.

- Werfel, T., et al. (2019). Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis. Ovid.

- ResearchGate. (2025, August 7). In vitro and in vivo characterization of A-940894: A potent histamine H4 receptor antagonist with anti-inflammatory properties. Request PDF.

- Health Research Authority. (n.d.). A Phase 2a study of oral ZPL-3893787 in adults with plaque psoriasis. Health Research Authority.

- Swain, N. (2011, September 13). The Discovery and Evaluation of PF-3893787: A Novel Histamine H4 Receptor Antagonist. SCI.

- Chaurasiya, V., et al. (2023, April 15). A Review on Current Research on H3 and H4 Receptors. Semantic Scholar.

- Pharmaceutical Technology. (2024, October 1). Histamine H4 Receptor drugs in development, 2024. Pharmaceutical Technology.

- ACS Publications. (2018, March 26). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry.

- AdisInsight. (2020, November 10). Adriforant - Novartis. AdisInsight.

- Jung, B. H., et al. (n.d.). Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study. PMC.

- PharmaTimes. (2021, December 13). European Commission approves Pfizer's atopic dermatitis treatment. PharmaTimes.

- Hider, R. C., et al. (n.d.). Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential. PubMed.

- ResearchGate. (2025, August 10). Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis. Request PDF.

- Smits, R. A., et al. (2013, May 1). A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: comparison of hERG binding and target residence time with PF-3893787. PubMed.

- Futosi, K., et al. (n.d.). The histamine H4 receptor is a potent inhibitor... Journal of Leukocyte Biology. Ovid.

- Science Alert. (n.d.). An in Silico Development of Selective Inhibitor for Histamine Receptors. Science Alert.

- Mowbray, C. E., et al. (2011, November 1). Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist. PubMed.

- LymphoSign Journal. (2019, April 24). Histamine, histamine receptors, and anti-histamines in the context of allergic responses. LymphoSign Journal.

- Singh, N., & Hoskins, J. (n.d.). Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials. PMC.

- ResearchGate. (2025, August 9). A novel series of histamine H-4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: Comparison of hERG binding and target residence time with PF-3893787. Request PDF.

- Lavrijsen, K., et al. (n.d.). Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine. PMC.

- U.S. Food and Drug Administration. (2006, July 25). Center for Drug Evaluation and Research. accessdata.fda.gov.

Sources

- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut [mdpi.com]

- 10. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

Adriforant tartrate dihydrate chemical structure and molecular weight

Structural Characterization, Physicochemical Profiling, and Pharmacological Mechanism

Executive Summary

Adriforant Tartrate Dihydrate (formerly PF-03893787 , ZPL-389 ) represents a highly selective, high-affinity antagonist of the Histamine H4 Receptor (H4R). Unlike earlier antihistamines targeting H1R, Adriforant modulates immune cell chemotaxis and inflammatory signaling, positioning it as a therapeutic candidate for atopic dermatitis and pruritus. This guide details the structural architecture, stoichiometric composition, and experimental methodologies required for the characterization of the tartrate dihydrate salt form, which is selected for its superior solubility and solid-state stability compared to the free base.

Chemical Identity & Structural Architecture[1][2][3][4][5]

The pharmacological entity is a multi-component crystal lattice comprising the active pharmaceutical ingredient (API) Adriforant, a chiral counterion (L-Tartaric acid), and lattice water.

1.1 Nomenclature and Identifiers

| Parameter | Detail |

| Generic Name | Adriforant Tartrate Dihydrate |

| Development Codes | PF-03893787; ZPL-389; ZPL-3893787 |

| IUPAC Name (Base) | N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine |

| CAS Number (Base) | 943057-12-3 |

| CAS Number (Salt) | 2096455-87-5 (Tartrate Dihydrate) |

| Stereochemistry | (3R) - Absolute configuration is critical for H4R binding affinity.[1][2][3][4][5][6] |

1.2 Stoichiometry and Molecular Weight

The drug substance is a 1:1:2 stoichiometric complex (Base:Acid:Water).

| Component | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| Adriforant (Base) | C₁₃H₂₂N₆ | 262.36 | 1.0 |

| L-Tartaric Acid | C₄H₆O₆ | 150.09 | 1.0 |

| Water | H₂O | 18.02 | 2.0 |

| Total Complex | C₁₇H₃₂N₆O₈ | 448.48 | -- |

Note on Calculations: The molecular weight of 448.48 g/mol is the standard value used for gravimetric preparation of stock solutions. Using the free base weight (262.[1]36) for calculations involving the salt will result in a ~41% under-dosing error.

1.3 Structural Visualization (DOT Diagram)

The following diagram illustrates the hierarchical composition of the drug substance.

Caption: Stoichiometric assembly of Adriforant Tartrate Dihydrate showing the convergence of base, acid, and solvate water into the final drug substance.

Mechanism of Action: H4R Antagonism[11]

Adriforant is a highly selective antagonist/inverse agonist of the Histamine H4 Receptor (H4R), a G-protein coupled receptor (GPCR) predominantly expressed on hematopoietic cells (eosinophils, mast cells, T-cells).

2.1 Signaling Pathway Inhibition

Unlike H1 receptors (vascular permeability) or H2 receptors (gastric acid), H4R governs immune cell trafficking.

-

Ligand Binding: Histamine binds H4R, triggering Gαi/o protein activation.

-

Downstream Cascade: This inhibits Adenylyl Cyclase (decreasing cAMP) and activates the MAPK/ERK pathway and calcium mobilization.

-

Physiological Outcome: Chemotaxis (cell movement) and cytokine release.

-

Adriforant Effect: Blocks this cascade, preventing immune cell infiltration into inflamed tissues (e.g., dermis in atopic dermatitis).

Caption: Pharmacodynamics of Adriforant. The molecule competitively inhibits H4R, preventing G-protein coupling and subsequent calcium-dependent inflammatory chemotaxis.

Experimental Protocols

3.1 Representative Salt Formation Protocol

Note: This protocol is a standardized methodology for preparing tartrate dihydrates of pyrrolopyrimidine bases, adapted from general pharmaceutical salt screening procedures.

Objective: To convert Adriforant (free base) into the stable Tartrate Dihydrate form.

-

Dissolution: Dissolve 10.0 g (38.1 mmol) of Adriforant free base in 100 mL of Methanol (MeOH) at 50°C.

-

Acid Addition: Prepare a solution of L-Tartaric acid (5.72 g, 38.1 mmol, 1.0 eq) in 20 mL of water. Add this slowly to the base solution while stirring.

-

Crystallization:

-

Maintain temperature at 50°C for 30 minutes.

-

Cool slowly to 20°C over 2 hours (rate: 15°C/hr).

-

Add seed crystals (if available) at 35°C to induce nucleation.

-

Further cool to 0-5°C and hold for 4 hours.

-

-

Isolation: Filter the white precipitate under vacuum.

-

Hydration/Drying: Wash the cake with cold MeOH:Water (9:1). Dry in a vacuum oven at 40°C with a water reservoir present (or controlled humidity of ~40-60% RH) to ensure the dihydrate lattice forms correctly. Do not over-dry , as this may collapse the dihydrate into an unstable anhydrate.

3.2 Analytical Verification Workflow

To confirm the identity and purity of the synthesized salt, the following analytical battery is required:

| Method | Purpose | Acceptance Criteria |

| HPLC | Purity & Assay | >98.5% Area under curve; Retention time matches standard. |

| 1H-NMR | Structure Confirmation | Integration of tartrate protons (singlet ~4.3 ppm) vs. base protons must show 1:1 ratio. |

| Karl Fischer (KF) | Water Content | Target: 7.5% - 8.5% w/w . (Theoretical for dihydrate is 8.03%). |

| PXRD | Crystal Form | Distinct diffraction peaks differing from free base and anhydrous tartrate. |

Physicochemical Properties & Stability[5][12][13]

-

Solubility: The tartrate dihydrate exhibits significantly improved aqueous solubility (>10 mg/mL) compared to the free base (<1 mg/mL), facilitating oral bioavailability.

-

Hygroscopicity: The dihydrate is generally stable at ambient humidity. However, exposure to <10% RH may induce dehydration, while >80% RH may lead to deliquescence. Storage in tightly sealed containers with moderate desiccant is recommended.

-

pKa: The pyrrolidine nitrogen is the most basic center (calculated pKa ~9.5), which is the site of protonation by tartaric acid.

References

-

PubChem. (2025).[7][8][1][6][9][10] Adriforant (CID 24745335).[1][10] National Library of Medicine. [Link]

-

Inxight Drugs. (2024). Adriforant Tartrate Dihydrate (UNII: D0DVK27O02).[1][10] NCATS. [Link]

- Werfel, T., et al. (2019). Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis. Journal of Allergy and Clinical Immunology.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. IL157103A - PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE - Google Patents [patents.google.com]

- 3. Sodium tartrate dihydrate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Sodium L-(+)-Tartrate Dihydrate (Crystalline/Certified ACS), Fisher Chemical 100 g | Buy Online | Fisher Scientific [fishersci.com]

- 5. Showing Compound Calcium tartrate (FDB007243) - FooDB [foodb.ca]

- 6. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Adriforant | C13H22N6 | CID 24745335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Micronutrient phosphates as dietary and health supplements - Patent US-2005009787-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ADRIFORANT [drugs.ncats.io]

Targeting the Histamine H4 Receptor: Mechanisms, Inhibitors, and Translational Challenges

Executive Summary

The Histamine H4 receptor (H4R) represents the latest addition to the histamine receptor family, distinct from its predecessors (H1R, H2R, H3R) due to its preferential expression on hematopoietic cells (eosinophils, mast cells, T-cells) and its pivotal role in immune modulation and pruritus.[1][2][3] While H4R antagonism has demonstrated profound efficacy in preclinical models of atopic dermatitis, asthma, and rheumatoid arthritis, clinical translation has been fraught with attrition. Leading candidates like Toreforant and ZPL-389 have failed in Phase 2 trials despite promising early data.

This technical guide provides a rigorous analysis of H4R signaling, a comparative landscape of inhibitors, and validated experimental protocols. It specifically addresses the "translational gap" caused by significant species ortholog differences and biased signaling—critical factors that every researcher must account for to avoid false positives in drug development.

Molecular Pharmacology of H4R

The H4R is a G protein-coupled receptor (GPCR) that exhibits significant constitutive activity and complex signaling dynamics. Unlike the Gq-coupled H1R, the H4R primarily couples to the Gαi/o family.

Core Signaling Cascades

-

Gαi/o-Dependent Pathway:

-

Adenylyl Cyclase (AC) Inhibition: Agonist binding dissociates Gαi, which inhibits AC, reducing intracellular cAMP. This is the canonical readout for H4R activation.

-

MAPK/ERK Activation: Gβγ subunits released upon activation trigger the Ras-Raf-MEK-ERK cascade, driving cytokine production and cell proliferation.

-

Calcium Mobilization: Gβγ subunits activate Phospholipase C (PLC), generating IP3 and mobilizing intracellular Ca²⁺. This flux is critical for cytoskeletal rearrangement and chemotaxis.

-

-

β-Arrestin Recruitment (Biased Signaling):

-

Upon phosphorylation by GRKs, H4R recruits β-arrestin 2. This not only desensitizes the receptor but also initiates distinct signaling pathways independent of G-proteins.

-

Critical Insight: The reference antagonist JNJ-7777120 acts as a functional antagonist for G-protein signaling but a partial agonist for β-arrestin recruitment. This "biased agonism" can confound experimental results if not controlled for.

-

Visualization: H4R Signaling Architecture

Caption: H4R signaling bifurcation. Note JNJ-7777120 acts as an antagonist for G-protein pathways (green) but can drive β-arrestin recruitment (red).

Landscape of H4R Inhibitors

The development of H4R inhibitors has evolved from imidazole-based compounds (mimicking histamine) to non-imidazole scaffolds to improve selectivity and pharmacokinetics.

Table 1: Comparative Profile of Key H4R Antagonists

| Compound | Class | Affinity (hH4R Ki) | Key Characteristics | Clinical Status |

| JNJ-7777120 | Indole | ~4 nM | The "Tool" Compound. Excellent selectivity vs H3R. Short half-life in vivo. Toxic metabolite in rats/dogs (hypoadrenocorticism). Biased agonist (β-arrestin). | Preclinical (Standard Reference) |

| Toreforant (JNJ-38518168) | Aminopyrimidine | 8.4 nM | Structurally distinct from JNJ-7777120. No agranulocytosis risk. Good oral bioavailability. | Failed Phase 2 (Asthma, Psoriasis, RA) - Lack of efficacy. |

| ZPL-389 (Adriforant) | Non-imidazole | High | Once-daily oral.[4] Showed efficacy in Phase 2a (Atopic Derm), acquired by Novartis. | Terminated Phase 2b - Interim analysis showed no benefit. |

| Izuforant (LEO 152020) | Non-imidazole | High | Highly selective. Tested for Cholinergic Urticaria. | Failed Phase 2a (2024) - Did not meet primary endpoints. |

| Thioperamide | Imidazole | ~27 nM | Dual H3R/H4R antagonist. Used as a control to distinguish H4R vs H1/H2 effects.[5] | Tool Compound Only |

Key Insight for Researchers: Do not use JNJ-7777120 for long-term in vivo studies in rodents due to toxicity and rapid clearance. Use it strictly for in vitro validation or acute in vivo models. For chronic studies, newer tools like JNJ-39758979 (despite clinical failure due to agranulocytosis) are often preferred for rodent safety profiles, though species affinity must be checked.

Experimental Framework for Inhibitor Profiling

To generate robust data, researchers must utilize a "Self-Validating" workflow that accounts for the high constitutive activity of H4R and species differences.

Critical Causality: The Species Trap

Human vs. Rodent H4R: There is only ~65-70% homology between human and rodent H4R.

-

Consequence: Many ligands potent at hH4R are weak or inactive at rH4R/mH4R.

-

Requirement: Always confirm potency on the specific ortholog relevant to your in vivo model.

Protocol A: [³H]-Histamine Binding Assay (Gold Standard)

Purpose: Determine affinity (Ki) of test compounds.[6] Self-Validation Check: The assay must include GTPγS (10-100 µM) in a parallel set of wells. H4R is G-protein coupled; adding GTPγS uncouples the G-protein, shifting the receptor to a low-affinity state for agonists. If your "agonist" binding does not shift with GTPγS, it is likely non-specific binding.

Step-by-Step:

-

Membrane Prep: Use HEK293 cells stably expressing human H4R. Homogenize in 50 mM Tris-HCl (pH 7.4), centrifuge to pellet membranes.

-

Incubation: Mix membranes (20-40 µg protein) with [³H]-Histamine (~5-10 nM) and test compound in 50 mM Tris-HCl + 5 mM MgCl₂.

-

Note: Mg²⁺ is crucial for G-protein coupling.

-

-

Equilibrium: Incubate at 25°C for 60 mins.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Analysis: Calculate Ki using the Cheng-Prusoff equation.[6]

Protocol B: Eosinophil Shape Change Assay (Functional Readout)

Purpose: Verify antagonist activity in a primary human cell system (physiologically relevant). Mechanism: Histamine induces rapid actin polymerization in eosinophils via H4R, changing their light scattering properties (Forward Scatter - FSC) on a flow cytometer.

Step-by-Step:

-

Isolation: Isolate granulocytes from fresh human blood using dextran sedimentation and density gradient centrifugation.

-

Priming (Optional): Some protocols use IL-5 priming, but histamine alone (1-10 µM) is sufficient for shape change.

-

Antagonist Pre-incubation: Incubate cells with test inhibitor (or JNJ-7777120 control) for 10-15 mins at 37°C.

-

Stimulation: Add Histamine (1 µM). Incubate for exactly 4-8 minutes at 37°C.

-

Causality: The response is transient. Incubating >10 mins results in desensitization and loss of signal.

-

-

Fixation: Immediately stop reaction with ice-cold paraformaldehyde (1-2%).

-

Flow Cytometry: Measure Forward Scatter (FSC-Linear).

-

Validation: Histamine should induce ~20-40% increase in FSC. JNJ-7777120 (10 µM) must completely abolish this increase.

-

Visualization: Screening Workflow

Caption: Integrated screening workflow. Note the mandatory species cross-check (Step 4) before in vivo selection.

Clinical Translation & Challenges

The disconnect between preclinical success and clinical failure (ZPL-389, Toreforant) suggests fundamental gaps in our understanding of H4R biology.

-

Redundancy: In complex diseases like asthma, blocking H4R alone may be insufficient due to redundant inflammatory pathways (e.g., IL-4, IL-13, IgE) that bypass histamine signaling.

-

Biased Signaling: Most clinical candidates were optimized for G-protein antagonism. If the disease pathology is driven by β-arrestin pathways (which some "antagonists" might activate), the drug could be ineffective or detrimental.

-

Patient Stratification: High H4R expression is not uniform. Future trials may need to stratify patients based on H4R expression levels in skin/blood or specific histamine-driven endotypes.

References

-

Molecular Pharmacology of the Histamine H4 Receptor. Journal of Pharmacology and Experimental Therapeutics. Link

-

Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. British Journal of Pharmacology.[7] Link

-

Clinical Development of Histamine H4 Receptor Antagonists. Frontiers in Pharmacology. Link

-

Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis. Journal of Allergy and Clinical Immunology. Link

-

Targeting histamine receptor 4 in cholinergic urticaria with izuforant (LEO 152020): results from a phase IIa randomized double-blind placebo-controlled multicentre crossover trial. British Journal of Dermatology. Link

-

Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins. Molecular Pharmacology. Link

Sources

- 1. New Developments in the Use of Histamine and Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histamine H4 receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 7. genscript.com [genscript.com]

Application Note: Protocol for H4R Radioligand Binding Assay Using [3H]-Histamine

Introduction & Biological Context

The Histamine H4 Receptor (H4R) is the most recently identified member of the histamine receptor family, distinct for its preferential expression in immune cells (eosinophils, mast cells, T-cells) and its high homology (~35-40%) with the H3 receptor. Unlike the H1 and H2 receptors, the H4R exhibits a high affinity for histamine itself (

Why use [3H]-Histamine?

While antagonist radioligands (e.g., [3H]-JNJ 7777120) are robust, using the endogenous agonist [3H]-Histamine provides unique functional insights. Agonist radioligands preferentially bind the receptor in its active, G-protein-coupled state (High Affinity) . This allows researchers to detect not just binding, but the functional coupling potential of the receptor system. However, this method requires rigorous control of ionic conditions (specifically

Critical Considerations & Mechanism

The Agonist-Receptor-G Protein Ternary Complex

For [3H]-histamine to bind with high affinity, the H4R must be coupled to

-

Magnesium Dependence:

is required to stabilize the ternary complex. Absence of -

The "GTP Shift": A hallmark validation of this assay is the loss of specific binding upon the addition of GTP

S.

Signal-to-Noise Management

Histamine is a sticky, cationic molecule.

-

Filter Coating: Glass fiber filters (GF/B) must be pre-soaked in 0.3% Polyethylenimine (PEI). PEI is a cationic polymer that masks the negative charge of the glass fibers, preventing electrostatic non-specific binding of the radioligand.

Figure 1: Mechanism of Agonist Binding. [3H]-Histamine requires the G-protein coupled high-affinity state, stabilized by Magnesium. GTP

Materials & Reagents

| Component | Specification | Purpose |

| Receptor Source | Recombinant H4R membranes (HEK293 or Sf9) | Source of H4R.[1] Avoid native tissue due to H3R interference. |

| Radioligand | [3H]-Histamine (Specific Activity ~20-80 Ci/mmol) | Agonist tracer. Store at -20°C. |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM | |

| Non-Specific Control | JNJ 7777120 (10 | Defines non-specific binding (NSB). |

| Filter Pre-soak | 0.3% Polyethylenimine (PEI) in water | Blocks non-specific binding to filters. |

| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (Ice Cold) | Removes unbound ligand.[1][2] |

| Plates/Filters | 96-well GF/B filter plates (e.g., Millipore, PerkinElmer) | Separation matrix. |

Note on Stability: Histamine is sensitive to oxidation and light. Prepare dilutions fresh in buffer containing 0.1% Ascorbic Acid if instability is observed.

Experimental Protocols

Membrane Preparation (Brief Overview)

Standard GPCR membrane prep is assumed. Key specific:

-

Harvest HEK293-H4R cells in ice-cold PBS.

-

Homogenize in 50 mM Tris-HCl, pH 7.4 (No

yet). -

Centrifuge low speed (1,000 x g) to remove debris.

-

Centrifuge supernatant high speed (40,000 x g) to pellet membranes.

-

Resuspend pellet in Assay Buffer (containing 5 mM

).[3] -

Protein concentration should be ~1–5 mg/mL. Store at -80°C.

Saturation Binding Assay (Determination of and )

Purpose: Determine the affinity of [3H]-histamine for the receptor and the total number of receptors.

-

Preparation: Thaw membranes and dilute in Assay Buffer to ~10-20

g protein/well. -

Plate Setup (96-well):

-

Total Binding (TB): Add 50

L Buffer. -

Non-Specific Binding (NSB): Add 50

L of 100 -

Radioligand: Add 50

L of [3H]-Histamine at increasing concentrations (e.g., 0.5 nM to 100 nM). -

Membranes: Initiate reaction by adding 100

L membrane suspension. -

Final Volume: 200

L.

-

-

Incubation: Incubate at 25°C for 60 minutes . (Equilibrium is reached faster than antagonists).

-

Filtration:

-

Pre-soak GF/B filter plate in 0.3% PEI for >1 hour.

-

Harvest using a vacuum manifold.

-

Wash 3 times rapidly with 250

L ice-cold Wash Buffer.

-

-

Counting: Dry filters, add scintillation cocktail (e.g., 30-50

L), and count on a Beta counter.

Competition Binding Assay (Determination of )

Purpose: Screen drug candidates for affinity to H4R.

-

Fixed Radioligand: Use [3H]-Histamine at a concentration equal to its

(approx. 5–10 nM). -

Competitors: Prepare serial dilutions of test compounds (e.g., 10 pM to 10

M). -

Procedure:

-

Add 50

L Test Compound.[4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Add 50

L [3H]-Histamine (fixed conc). -

Add 100

L Membranes.

-

-

Incubation & Harvest: Same as Saturation Binding (60 min, 25°C).

Figure 2: Step-by-step workflow for the H4R Radioligand Binding Assay.

Data Analysis & Interpretation

Calculating Specific Binding

-

Acceptance Criteria: Specific binding should be >50% of Total Binding. If <50%, re-evaluate PEI coating or ligand quality.

Saturation Analysis ( )

Plot Bound (pmol/mg) vs. Free (nM) using non-linear regression (One-site binding hyperbola).

Competition Analysis ( )

Use the Cheng-Prusoff equation to convert

- = Concentration of [3H]-Histamine used.[1]

- = Affinity of [3H]-Histamine (determined in Saturation assay).[1]

Troubleshooting & Validation (Self-Validating System)

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding | Cationic ligand sticking to glass fibers. | Ensure filters are soaked in 0.3% PEI for at least 1 hour. |

| Low Specific Binding | Receptor uncoupling. | Verify 5 mM |

| No Displacement by Agonists | Receptor in low-affinity state. | Check if GTP is present (contamination). Ensure fresh membranes. |

| Validation Step | GTP Shift | Add 100 |

References

-

Oda, T., et al. (2000). Molecular cloning and characterization of a novel type of histamine receptor preferentially expressed in leukocytes. Journal of Biological Chemistry, 275(47), 36781-36786.

-

Liu, C., et al. (2001). Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow. Molecular Pharmacology, 59(3), 420-426.[5]

-

Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221.

-

IUPHAR/BPS Guide to Pharmacology. Histamine H4 Receptor.

-

Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.[6]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. View of Histamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 6. histaprodifen | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

Technical Support Center: H4R Antagonist Binding Optimization

The Core Challenge: The "Equilibrium Trap" in H4R Pharmacology

Welcome to the technical support center. If you are researching the Histamine H4 Receptor (H4R), you are likely dealing with high-affinity ligands like JNJ 7777120 or Thioperamide .[1]

The Problem: H4R is a G

The Consequence: Terminating the assay before equilibrium results in:

-

Underestimation of Affinity: Potent compounds appear weaker (right-shifted

). -

Hill Slope Artifacts: Slopes deviate from unity (1.0), mimicking negative cooperativity.

-

Invalid

Calculation: The Cheng-Prusoff equation is mathematically invalid under non-equilibrium conditions.

Master Protocol: Determining the "True" Equilibrium Time

Do not guess your incubation time. You must experimentally determine the Time to Equilibrium (

Workflow: The Association Kinetics Experiment

Objective: Determine the time required for the radioligand (

Step-by-Step Protocol:

-

Preparation: Prepare H4R membrane homogenates in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

). Note: MgCl -

Setup: Prepare a 96-well plate with Total Binding (TB) and Non-Specific Binding (NSB, using 10

M JNJ 7777120) wells. -

Initiation: Add radioligand at a concentration equal to its

(typically ~5-10 nM for Histamine). -

Time Points: Terminate the reaction by rapid filtration at specific intervals:

- minutes.

-

Analysis: Plot Specific Binding (CPM) vs. Time (min). Fit to a "One-phase association" model.

Data Analysis & Decision Matrix

Calculate the observed association rate constant (

| Parameter | Formula | Interpretation |

| Time to reach 50% occupancy. | ||

| Minimum Incubation | Time to reach >97% equilibrium. | |

| Optimal Incubation | Safety margin for slow-binding competitors. |

Technical Rule: If your

Visualization: The Optimization Logic

The following diagram illustrates the decision logic for optimizing H4R incubation times, ensuring you avoid the common "kinetic lag" pitfall.

Caption: Decision tree for determining optimal incubation times based on kinetic association data (

Troubleshooting & FAQs

Q1: "My for JNJ 7777120 shifts significantly if I incubate for 2 hours instead of 1 hour. Which is correct?"

Answer: The result at 2 hours is likely correct.

Explanation: JNJ 7777120 is a high-affinity antagonist (

-

The Shift: You will typically see the

decrease (become more potent) as time increases, stabilizing only once equilibrium is reached. -

Action: Perform the "Motulsky-Mahan" kinetic analysis to determine the

and

Q2: "I am screening a library of compounds. Some have Hill slopes > 1.5. Is this positive cooperativity?"

Answer: It is almost certainly Ligand Depletion , not cooperativity.

Diagnosis: H4R is often expressed at high levels in transfected cell lines (e.g., HEK-293). If your receptor concentration

-

Ensure that less than 10% of the total radioligand added is bound to the receptor.

-

Fix: Dilute your membrane preparation until specific binding represents <10% of total counts added. This linearizes the relationship between added and free ligand [2].

Q3: "Should I incubate at 4°C to prevent receptor degradation?"

Answer: No. Reasoning:

-

Kinetics: At 4°C, the association and dissociation rates of H4R ligands slow down drastically. Reaching equilibrium could take 6–12 hours, which is impractical.

-

Physiology: H4R undergoes conformational changes upon binding.[1] 25°C (Room Temperature) or 30°C is standard to maintain relevant protein dynamics.

-

Stability: If degradation is a concern, use a protease inhibitor cocktail (e.g., PMSF, Aprotinin) in your assay buffer rather than lowering the temperature.

Q4: "I'm using -Histamine as the radioligand. Do I need to worry about metabolism?"

Answer: Yes, if using crude tissue homogenates. Context: Histamine can be rapidly degraded by histamine N-methyltransferase (HNMT) or diamine oxidase (DAO). Fix: In recombinant cells (HEK/CHO), this is rarely an issue. However, if using primary immune cells (eosinophils/mast cells), you must include specific enzyme inhibitors in the buffer or verify stability via HPLC.

Visualizing Competitive Dynamics

Understanding why time matters requires visualizing the competition between the Radioligand (

Caption: Competitive binding model. If

References

-

Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action.[4] Molecular Pharmacology, 25(1), 1–9.

-

Motulsky, H., & Neubig, R. (2002). Analyzing radioligand binding data. Current Protocols in Neuroscience, Chapter 7.

-

Lim, H. D., et al. (2005). Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321.

-

Hofstra, C. L., et al. (2003). Histamine H4 Receptor Antagonists as Potent Modulators of Mammalian Mast Cell Chemotaxis. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212–1221.

-

Rosethorne, E. M., & Charlton, S. J. (2011). Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits

-arrestin without activating G proteins. Molecular Pharmacology, 79(4), 749–757.[5]

Sources

- 1. Histamine H4 Receptor Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The kinetics of competitive radioligand binding predicted by the law of mass action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nottingham.ac.uk [nottingham.ac.uk]

H4R Species Selectivity: A Technical Support Guide for Navigating Human vs. Mouse Models

Welcome to the technical support center for researchers investigating the histamine H4 receptor (H4R). This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, field-proven insights into a common and critical challenge: the lack of translatability and efficacy discrepancies between human and mouse H4R experimental models. As drug development professionals know, understanding these species-specific variations is paramount for the successful clinical translation of preclinical data.

The Core Challenge: Why Don't My Mouse Results Reflect Human H4R Activity?

The central issue stems from significant differences between the human (hH4R) and mouse (mH4R) orthologs. These are not minor variations; they encompass genetic sequence, protein structure, ligand pharmacology, and downstream signaling, leading to substantial functional divergence. A compound that is a potent inverse agonist in a human cell line may act as a partial agonist in a mouse model, or show a dramatic drop in affinity, rendering in vivo studies difficult to interpret. This guide will dissect these issues and provide a logical framework for troubleshooting and validating your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental genetic and structural difference between human and mouse H4R?

The sequence homology between human and mouse H4R is surprisingly low for orthologs, reported to be around 68-69%.[1][2] This is a significant divergence that underpins many of the functional differences observed. The human H4R consists of 390 amino acids, while the mouse ortholog has 391.[2] These differences are not uniformly distributed and critically impact the conformation of ligand binding pockets and the domains responsible for interacting with intracellular signaling partners like G-proteins and β-arrestins.

Q2: My compound is a potent antagonist/inverse agonist at hH4R but shows partial agonism at mH4R. Is this expected?

Yes, this is a classic and well-documented example of H4R species pharmacology.[3] The primary reason is the difference in constitutive activity . The human H4R exhibits exceptionally high constitutive (ligand-independent) activity, meaning it signals basally even without an agonist bound.[3][4] Therefore, a ligand can bind and actively "turn off" this basal signaling, a phenomenon known as inverse agonism .

Conversely, the mouse H4R is considered to be constitutively inactive or to have very low basal activity.[3] In this state, a ligand that acts as an inverse agonist at hH4R has no basal activity to inhibit. Instead, it may weakly stabilize an active conformation of the receptor, resulting in a small amount of activation, which defines it as a partial agonist . The well-known H4R antagonist JNJ7777120 is a prime example, acting as a partial inverse agonist at hH4R but a partial agonist at mH4R.[3]

Q3: Why is the binding affinity of histamine and other ligands so different between species?

The binding affinity of histamine itself is notably lower for the mouse and rat receptors compared to the human H4R.[1][2] The dissociation constant (KD) for histamine at hH4R is around 5 nM, whereas for mH4R it is significantly higher at 42 nM, indicating weaker binding.[1] This eight-fold difference in affinity for the endogenous ligand highlights the substantial variation in the binding pocket. These differences are even more pronounced for synthetic ligands, where variations can be several orders of magnitude.[1] This is a direct result of the sequence divergence in the transmembrane domains that form the ligand-binding site.

Troubleshooting Guide: From In Vitro Puzzle to In Vivo Clarity

This section addresses specific experimental issues in a Q&A format, providing causal explanations and actionable solutions.

Problem 1: My novel compound shows high potency in my hH4R cAMP assay, but has no effect in my mouse inflammation model.

-

Primary Suspect: Pharmacological Species Selectivity. The most likely cause is a significant drop in affinity and/or potency of your compound for the mouse H4R. The promising activity at the human receptor does not guarantee similar activity at the mouse ortholog.

-

Troubleshooting Workflow:

-

Characterize mH4R Affinity: Before proceeding with further in vivo work, you must determine the binding affinity (Ki) or functional potency (EC50/IC50) of your compound on the mouse H4R. This is a critical, non-negotiable step.

-

Perform a Comparative Assay: Run a head-to-head functional assay (e.g., cAMP inhibition, calcium mobilization, or GTPγS binding) using cell lines stably expressing hH4R and mH4R. This will directly quantify the difference in potency.

-

Consider Pharmacokinetics (PK): If the compound does show reasonable potency at mH4R, the issue could be poor PK properties in the mouse (e.g., rapid metabolism, poor tissue distribution). An initial PK study is warranted.

-

-

Logical Framework Diagram:

Caption: Troubleshooting workflow for in vivo failures.

Problem 2: I am seeing different downstream signaling readouts (e.g., p38 vs. ERK activation) between my human and mouse cell lines.

-

Primary Suspect: Signal Transduction Differences. While both hH4R and mH4R primarily couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP, their interactions with other signaling pathways can differ.[5][6] For example, activation of p38 MAPK has been identified as a novel aspect of mH4R signaling that may differ from the human ortholog.[5][7] Furthermore, differences in constitutive activity can influence the basal state of downstream pathways and how they respond to ligands.

-

Troubleshooting Workflow:

-

Confirm Gαi/o Coupling: First, ensure both receptor systems show the canonical Gαi/o response. Use pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins. The primary signaling response (e.g., cAMP inhibition or calcium mobilization) should be sensitive to PTX for both hH4R and mH4R.[6]

-

Profile Key Pathways Side-by-Side: Systematically compare the activation of key MAPK pathways (ERK1/2, p38) and β-arrestin recruitment in both your hH4R and mH4R expressing cell lines upon stimulation with a panel of agonists.

-

Investigate β-Arrestin Bias: The interaction with β-arrestin 1 and 2 can mediate G-protein-independent signaling and influence receptor internalization and trafficking.[8] Species-specific receptor conformations could lead to biased signaling, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin). A β-arrestin recruitment assay is essential to explore this.

-

-

Comparative Signaling Pathway Diagram:

Caption: Divergent signaling pathways of human vs. mouse H4R.

Data Summary & Key Experimental Protocols

To ensure robust and translatable results, it is essential to employ validated, quantitative assays.

Table 1: Comparative Pharmacology of Human vs. Mouse H4R

| Parameter | Human H4R (hH4R) | Mouse H4R (mH4R) | Key Implication for Researchers |

| Sequence Homology | 100% | ~68%[1][2] | High potential for pharmacological and functional differences. |

| Histamine Affinity (KD) | ~5 nM[1] | ~42 nM[1] | Endogenous ligand is less potent at the mouse receptor. |

| Constitutive Activity | High[3][4] | Low / Inactive[3] | Explains why inverse agonists at hH4R can be agonists at mH4R. |

| JNJ7777120 Activity | Partial Inverse Agonist[3] | Partial Agonist[3] | A critical tool compound that behaves differently across species. |

| Primary G-Protein | Gαi/o[4] | Gαi/o[5][6] | The canonical pathway is conserved but may have different efficiencies. |

Protocol 1: Competitive Radioligand Binding Assay

This protocol allows for the determination of a test compound's binding affinity (Ki) for hH4R and mH4R.

-

Materials: Cell membranes from HEK293 or CHO cells stably expressing either hH4R or mH4R; [3H]histamine (radioligand); non-labeled histamine; test compounds; binding buffer (e.g., 50 mM Tris-HCl, pH 7.4); 96-well filter plates; scintillation fluid.

-

Assay Setup:

-

Prepare serial dilutions of your test compound.

-

In each well of the filter plate, add: 50 µL of binding buffer, 50 µL of [3H]histamine (at a final concentration near its KD for the respective receptor), 50 µL of your test compound dilution, and 50 µL of cell membranes (containing 10-20 µg of protein).

-

Include controls: Total Binding (no competitor) and Non-Specific Binding (high concentration of non-labeled histamine, e.g., 10 µM).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

-

Harvesting: Rapidly filter the plate contents through the filter mat using a cell harvester and wash 3-4 times with ice-cold binding buffer to separate bound from free radioligand.

-

Detection: Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-Specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: β-Arrestin Recruitment Assay (BRET-based)

This protocol measures the recruitment of β-arrestin to the activated receptor, a key step in desensitization and G-protein-independent signaling.

-

Materials: HEK293 cells co-transfected with plasmids for H4R-Venus (or another fluorescent protein) and β-arrestin-RLuc (Renilla Luciferase).[9] Test compounds; 96-well white microplates; BRET substrate (e.g., EnduRen™ or coelenterazine h).

-

Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates and culture for another 24 hours.

-

Substrate Addition: Incubate cells with the BRET substrate for at least 2 hours in the dark according to the manufacturer's instructions.

-

Stimulation: Prepare serial dilutions of your test compound (agonist). Add the compound to the wells.

-

Detection: Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped for BRET measurements (e.g., a filter for RLuc emission ~480 nm and a filter for Venus emission ~530 nm).

-

Data Analysis: Calculate the BRET ratio (Emission at 530 nm / Emission at 480 nm). Plot the BRET ratio against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment. Compare these values between hH4R and mH4R.

Concluding Remarks for the Diligent Researcher

References

-

Liu, C., et al. (2001). Comparison of human, mouse, rat, and guinea pig histamine H4 receptors reveals substantial pharmacological species variation. Journal of Pharmacology and Experimental Therapeutics, 299(1), 121-130. [Link]

-

Schneider, E. H., et al. (2014). Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants. British Journal of Pharmacology, 171(21), 4992-5006. [Link]

-

de Esch, I. J., et al. (2012). Molecular pharmacology of histamine H4 receptors. Frontiers in Bioscience (Landmark Ed), 17, 2786-2801. [Link]

-

Tilly, P. (2014). British Pharmacological Society Winter Meeting: focus on histamine H4 receptor. Expert Opinion on Therapeutic Targets, 18(1), 1-5. [Link]

-

Schulze, T., et al. (2014). Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells. PLoS One, 9(9), e107481. [Link]

-

Schulze, T., et al. (2014). Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells. PMC, [Link]

-

de Esch, I. J., et al. (2012). Molecular pharmacology of histamine H4 receptors. IMR Press. [Link]

-

Leurs, R., et al. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14-23. [Link]

-

Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65. [Link]

-

Gbahou, F., et al. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 147(7), 744-754. [Link]

-

Schulze, T., et al. (2014). Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells. PubMed, [Link]

-

Gschwandtner, M., et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. PMC, [Link]

-

Schneider, E. H., et al. (2009). High constitutive activity and a G-protein-independent high-affinity state of the human histamine H(4)-receptor. Biochemistry, 48(10), 2161-2173. [Link]

-

Campbell, J. N., et al. (2021). Examples of therapeutically pertinent differences in G-protein coupled receptor gene expression between human and mouse POMC and AgRP neurons. ResearchGate, [Link]

-

Szukiewicz, D. (2024). Canonical signaling pathways related to histamine H1R- H4R receptors... ResearchGate, [Link]

-

Ou, T., et al. (2022). The Atypical Chemerin Receptor GPR1 Displays Different Modes of Interaction with β-Arrestins in Humans and Mice. Cells, 11(6), 1037. [Link]

-

Amisten, S., et al. (2017). A comparative analysis of human and mouse islet G-protein coupled receptor expression. Scientific Reports, 7, 839. [Link]

-

Lymperopoulos, A., et al. (2013). β-arrestin: a signaling molecule and potential therapeutic target for heart failure. PMC, [Link]

-

Drug Target Review. (2017). New research highlights key differences between mice and men. Drug Target Review. [Link]

-

Lund University. (2017). New research describes the differences between mice and humans. Lund University News. [Link]

Sources

- 1. Comparison of human, mouse, rat, and guinea pig histamine H4 receptors reveals substantial pharmacological species variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High constitutive activity and a G-protein-independent high-affinity state of the human histamine H(4)-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells | PLOS One [journals.plos.org]

- 6. Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dipot.ulb.ac.be [dipot.ulb.ac.be]

Differentiating H4R antagonism from inverse agonism in assays

Topic: Differentiating H4R Antagonism from Inverse Agonism

Ticket ID: H4R-MECH-001 Status: Open Assigned Specialist: Senior Application Scientist, GPCR Division

Introduction: The Constitutive Challenge

Welcome to the H4R Technical Support Hub. You are likely here because your "antagonist" isn't behaving as expected, or you are trying to characterize a novel ligand for the Histamine H4 Receptor (H4R).

The Core Problem: Unlike many GPCRs that are quiescent in the absence of ligand, the H4R exhibits high constitutive activity (basal signaling). It is permanently "on" to some degree, constantly driving G

-

Neutral Antagonists merely occupy the receptor, blocking histamine but leaving that basal "hum" of activity untouched.

-

Inverse Agonists shut down the receptor completely, reducing activity below the basal level.

Distinguishing these requires specific assay conditions that many standard protocols miss. This guide details the exact workflows to resolve this distinction.

Module 1: The Diagnostic Framework

Before pipetting, you must visualize the equilibrium. The H4R exists in two states: Inactive (

-

Constitutive Activity: The equilibrium naturally favors

even without ligand. -

Inverse Agonist: Binds to and stabilizes

, shifting equilibrium left.[1] -

Neutral Antagonist: Binds

and

Visualizing the Mechanism

Figure 1: The Two-State Model applied to H4R. Inverse agonists actively pull the receptor to the inactive state, whereas neutral antagonists bind passively to both states.

Module 2: The [35S]GTPγS Binding Assay (Gold Standard)

This is the most direct measure of G-protein activation. However, it is notorious for high background noise. To see inverse agonism, you must optimize for a high basal signal window .

Critical Protocol Adjustments

| Parameter | Standard Antagonist Protocol | Inverse Agonist Protocol | Why? (The Causality) |

| Receptor Density ( | Low to Moderate | High (>1-5 pmol/mg) | High density amplifies the constitutive signal ( |

| GDP Concentration | High (10-100 | Low (1-10 | Excess GDP competes with [35S]GTPγS. Too much GDP suppresses the basal signal, masking the inverse agonist effect. |

| Agonist Presence | Required (EC | None (Vehicle Only) | You are measuring the drop from baseline, not the inhibition of a stimulated peak. |

Step-by-Step Workflow

-

Membrane Prep: Use HEK293 or Sf9 cells overexpressing human H4R.

-

Incubation Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl

, 1-

Expert Tip: High NaCl (100mM) is essential. Na

ions allosterically stabilize the inactive state (

-

-

Ligand Addition: Add increasing concentrations of your compound (e.g., Thioperamide). Do not add Histamine.

-

Radioisotope: Add 0.1 nM [

S]GTP -

Equilibrium: Incubate 60-90 min at 25°C.

-

Termination: Rapid filtration over GF/B filters.

Troubleshooting Data

-

Issue: "My curve is flat at 0%."

-

Diagnosis: Your system lacks constitutive activity.

-

Fix: Check receptor expression levels. If

is low, you cannot detect inverse agonism. Switch to a system with higher expression or use the cAMP assay (Module 3).

Module 3: The cAMP "Forskolin Trap"

H4R is

-

Constitutive Activity: Basal H4R keeps cAMP artificially low.

-

Inverse Agonism: Relieves this inhibition, causing cAMP to rise .

The Trap: If AC is not active, cAMP is near zero. You cannot inhibit zero, nor can you see "relief" of inhibition if the baseline is zero. You must stimulate AC with Forskolin (FSK) to create a detection window.

The Signal Pathway

Figure 2: The "Forskolin Trap." Inverse agonists increase cAMP by removing the basal brake applied by H4R.

Protocol: The Inverse Agonist Screen

-

Cell Seeding: Use H4R-expressing cells (e.g., HEK-H4R).[2][3]

-

Pre-Incubation: Add the test compound (Inverse Agonist) for 15 mins.

-

Note: This allows the ligand to shift the receptor to the Inactive state (

).

-

-

The Challenge: Add Forskolin (1-10

M) .-

Crucial: Do not add Histamine.

-

-

Detection: Lyse cells and measure cAMP (via TR-FRET, ELISA, or GloSensor).

Data Interpretation Table

| Condition | Expected cAMP Signal | Interpretation |

| Vehicle + FSK | Moderate | This is your "Basal" (suppressed by constitutive H4R). |

| Histamine + FSK | Low | Full Agonism (Maximal suppression). |

| Neutral Antagonist + FSK | Moderate | No change from Vehicle (Maintains basal suppression). |

| Inverse Agonist + FSK | High | Signal Increases (Relief of basal suppression). |

Module 4: Advanced FAQ & Troubleshooting

Q1: I'm using JNJ-7777120 as a control antagonist, but my data is inconsistent. Why? A: JNJ-7777120 is not a simple neutral antagonist.

-

Context Matters: In

assays (GTP -

Biased Signaling: In

-arrestin recruitment assays, it can act as a partial agonist [3].[4][5] -

Recommendation: For a pure inverse agonist control, use Thioperamide . For a neutral antagonist, results vary by system, but VUF-6002 is often closer to neutral in specific setups.

Q2: How do I calculate "Negative Efficacy"? A: You must normalize your data correctly.

-

Define 0% as the signal from Vehicle + FSK (for cAMP) or Vehicle + GDP (for GTP

S). -

Define 100% as the signal from a Full Agonist (Histamine).[5]

-

An Inverse Agonist will yield a negative percentage (e.g., -40%) because it moves the signal in the opposite direction of the agonist relative to the basal state.

Q3: Can I use a standard commercial cAMP kit?

A: Yes, but ensure the dynamic range is suitable. Because H4R is

References

-

Schneider, E. H., et al. (2009).[6] "The human histamine H4 receptor: a constitutively active receptor."[6][7] Journal of Pharmacology and Experimental Therapeutics.

-

Wifling, D., et al. (2015). "Structural requirements for inverse agonism and neutral antagonism of indole-derived histamine H4 receptor ligands." British Journal of Pharmacology.[7][8][9]

-

Rosethorne, E. M., & Charlton, S. J. (2011). "Agonist-biased signaling at the histamine H4 receptor: JNJ 7777120 recruits beta-arrestin without activating G proteins." Molecular Pharmacology.

-

Seifert, R., & Wenzel-Seifert, K. (2002). "Constitutive activity of G-protein-coupled receptors: cause of disease and common property of wild-type receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Thioperamide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]

A Comparative Guide to the Selectivity Profiles of Adriforant and JNJ-39758979

This guide provides a detailed comparison of the selectivity profiles of two prominent histamine H4 receptor (H4R) antagonists: adriforant (also known as PF-3893787 or ZPL-389) and JNJ-39758979. As researchers and drug development professionals know, a compound's selectivity is a critical determinant of its therapeutic window and potential for adverse effects. This document synthesizes available preclinical data to offer a clear, objective analysis, supported by detailed experimental protocols for assessing receptor selectivity.

The histamine H4 receptor, the fourth and most recently discovered histamine receptor subtype, is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its activation by histamine is linked to key roles in inflammatory and pruritic (itch) responses, making it an attractive therapeutic target for a range of disorders such as atopic dermatitis, asthma, and allergic rhinitis.[1][3][4] The development of selective H4R antagonists is a key goal, as off-target activity at other histamine receptors (H1, H2, H3) or other unrelated proteins can lead to undesirable side effects.

The Histamine H4 Receptor Signaling Pathway

The H4R couples to the Gi/o family of G proteins.[1] Upon histamine binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The dissociated βγ subunits can also activate phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[2][5][6] These signaling events ultimately mediate the chemotaxis and activation of immune cells.[1][2]

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay. [7]

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a selective H4R radioligand (e.g., [³H]-JNJ 7777120), and varying concentrations of the unlabeled test compound (adriforant or JNJ-39758979).

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled H4R ligand to saturate the receptors. [8] * Test Compound: Wells with membranes, radioligand, and a serial dilution of the test compound.

-

-